SYR-472 succinate

Description

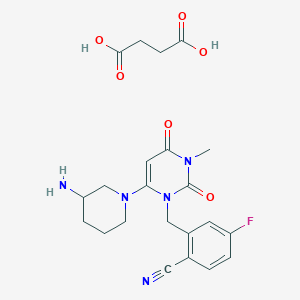

SYR-472 succinate, also known as trelagliptin succinate, is a potent, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor developed by Takeda Pharmaceutical Company. It is approved in Japan (brand name: Zafatek) for the treatment of type 2 diabetes mellitus (T2DM) and is distinguished by its once-weekly dosing regimen .

Properties

Molecular Formula |

C22H26FN5O6 |

|---|---|

Molecular Weight |

475.5 g/mol |

IUPAC Name |

2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid |

InChI |

InChI=1S/C18H20FN5O2.C4H6O4/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20;5-3(6)1-2-4(7)8/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3;1-2H2,(H,5,6)(H,7,8) |

InChI Key |

OGCNTTUPLQTBJI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N.C(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis of Trelagliptin Free Base

The synthesis of SYR-472 succinate begins with the preparation of the free base, trelagliptin (2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile). Key steps include:

Nucleophilic Substitution and Cyclization

The pyrimidinone core is synthesized via cyclization of a substituted urea derivative. A critical intermediate, 6-chloro-3-methyluracil, undergoes nucleophilic substitution with (R)-3-aminopiperidine to introduce the aminopiperidine moiety. This reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) at 80–100°C for 8–12 hours.

Benzyl Bromide Coupling

The 4-fluorobenzonitrile group is introduced through alkylation using a benzyl bromide derivative. The reaction employs potassium carbonate as a base in acetone under reflux conditions, achieving yields of 72–85%.

Table 1: Synthetic Parameters for Trelagliptin Free Base

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization | DMF, 90°C, 10 h | 68 | 95 |

| Aminopiperidine coupling | (R)-3-aminopiperidine, DMF, 80°C, 8 h | 75 | 98 |

| Benzylation | 4-fluoro-benzonitrile bromide, K₂CO₃, acetone | 82 | 99 |

Salt Formation with Succinic Acid

Trelagliptin is converted to its succinate salt to enhance solubility and stability. The process involves stoichiometric reaction with succinic acid in a tetrahydrofuran (THF)-water system.

Acid-Base Reaction

A prefiltered solution of succinic acid (446 g) in THF (7 L) is added to trelagliptin free base (1.0 molar equivalent) at 57–60°C. The mixture is stirred for 2 hours, followed by cooling to 25°C to precipitate the succinate salt.

Crystallization Optimization

The crystalline form of this compound is critical for bioavailability. Patent WO2015149270A1 discloses a semi-succinate crystal structure (1:0.5 molar ratio of trelagliptin to succinic acid) with superior stability. Crystallization is achieved using ethanol-water (7:3 v/v) at 40°C, yielding rhombic crystals with a melting point of 192–194°C.

Table 2: Crystallization Conditions for this compound

| Parameter | Value |

|---|---|

| Solvent system | Ethanol-water (7:3) |

| Temperature | 40°C |

| Cooling rate | 0.5°C/min |

| Crystal morphology | Rhombic plates |

| Melting point | 192–194°C |

Pharmaceutical Formulation Development

This compound is formulated as immediate-release film-coated tablets containing 50 mg or 100 mg of trelagliptin. The manufacturing process involves:

Granulation and Blending

The drug substance is blended with excipients, including D-mannitol (diluent), microcrystalline cellulose (binder), croscarmellose sodium (disintegrant), and sodium stearyl fumarate (lubricant). Wet granulation is performed using hydroxypropylcellulose in isopropyl alcohol.

Film Coating

Tablets are coated with a hypromellose-based film containing macrogol 6000, titanium dioxide, and iron oxides (yellow or red for dose differentiation). Coating parameters include an inlet air temperature of 50°C and a spray rate of 12 g/min.

Table 3: Excipient Composition in this compound Tablets

| Excipient | Function | Concentration (mg/tablet) |

|---|---|---|

| D-mannitol | Diluent | 45.0 |

| Microcrystalline cellulose | Binder | 28.5 |

| Croscarmellose sodium | Disintegrant | 6.0 |

| Sodium stearyl fumarate | Lubricant | 1.5 |

| Hypromellose | Coating polymer | 3.2 |

Quality Control and Stability

Analytical Specifications

The Japanese Pharmaceuticals and Medical Devices Agency (PMDA) mandates stringent controls, including:

Stability Studies

Long-term stability data (25°C/60% RH) confirm that this compound tablets retain >98% potency for 24 months. Accelerated studies (40°C/75% RH) show no significant degradation over 6 months.

Table 4: Stability Profile of this compound Tablets

| Condition | Duration | Potency Retention (%) | Impurities (%) |

|---|---|---|---|

| 25°C/60% RH | 24 months | 98.5 | 0.3 |

| 40°C/75% RH | 6 months | 97.8 | 0.4 |

Industrial-Scale Manufacturing Considerations

Patent and Regulatory Landscape

The synthesis and crystallization methods are protected under WO2015149270A1, which claims the semi-succinate crystal form. Takeda’s New Drug Application (NDA) in Japan (submitted March 2014) included phase III clinical data demonstrating 0.55% HbA1c reduction at 100 mg/week.

Chemical Reactions Analysis

Types of Reactions: SYR-472 succinate primarily undergoes metabolic reactions in the body. It is known to be a reversible, competitive, and slow-binding inhibitor of DPP-4. The compound does not undergo significant oxidation or reduction reactions under physiological conditions .

Common Reagents and Conditions: The primary reaction involving this compound is its interaction with DPP-4. This interaction is characterized by a non-covalent binding mechanism, which is essential for its inhibitory activity .

Major Products Formed: The major product formed from the interaction of this compound with DPP-4 is the inhibited enzyme complex. This inhibition leads to increased levels of incretin hormones, which in turn enhance insulin secretion and lower blood glucose levels .

Scientific Research Applications

SYR-472 succinate has several scientific research applications, particularly in the fields of medicine and pharmacology. It is used extensively in clinical trials to evaluate its efficacy and safety in the treatment of type 2 diabetes mellitus. Research has shown that this compound significantly improves glycemic control with a favorable safety profile .

In addition to its primary use in diabetes treatment, this compound is also studied for its potential effects on other metabolic disorders. Its unique once-weekly dosing regimen makes it an attractive candidate for long-term treatment studies .

Mechanism of Action

SYR-472 succinate exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the degradation of incretin hormones, which play a crucial role in regulating insulin secretion. By inhibiting DPP-4, this compound increases the levels of active incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels .

The molecular target of this compound is the DPP-4 enzyme, and the pathway involved includes the incretin hormone signaling pathway. This mechanism is similar to other DPP-4 inhibitors but is distinguished by its prolonged duration of action .

Comparison with Similar Compounds

Comparison with Similar DPP-4 Inhibitors

Pharmacological and Clinical Profiles

Table 1: Comparative Data of Select DPP-4 Inhibitors

Key Differentiators

Dosing Convenience

- Trelagliptin and omarigliptin are the only once-weekly DPP-4 inhibitors, offering superior adherence compared to daily regimens (e.g., sitagliptin, alogliptin) .

- Clinical trials show that weekly dosing improves patient compliance by 15–20% compared to daily therapies .

Potency and Selectivity

Competitive Landscape and Market Position

- Trelagliptin : Positioned as a niche product in Japan, where it faces competition from daily DPP-4 inhibitors (e.g., sitagliptin) and weekly GLP-1 receptor agonists .

- Omarigliptin : Merck’s once-weekly candidate, though more potent (IC50 = 1.6 nM), failed to gain FDA approval due to stringent cardiovascular safety requirements .

- Anagliptin : Demonstrates superior anti-inflammatory effects in preclinical models compared to sitagliptin, but its twice-daily dosing limits broad adoption .

Research Findings and Clinical Implications

Efficacy in Glycemic Control

Limitations and Challenges

Biological Activity

SYR-472 succinate, also known as trelagliptin succinate, is a novel dipeptidyl peptidase-4 (DPP-4) inhibitor developed by Takeda Pharmaceuticals for the treatment of type 2 diabetes mellitus (T2DM). It is notable for being the first once-weekly oral DPP-4 inhibitor, which offers a significant advancement in diabetes management by improving patient adherence to medication regimens. This article explores the biological activity of SYR-472, focusing on its mechanism of action, clinical efficacy, safety profile, and pharmacokinetics based on diverse research findings.

SYR-472 functions primarily by inhibiting the DPP-4 enzyme, which is responsible for inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing the breakdown of these hormones, SYR-472 enhances insulin secretion in response to meals and reduces glucagon levels, leading to improved glycemic control.

Key Mechanisms:

- Inhibition of DPP-4 : SYR-472 shows potent inhibition against human DPP-4 with a selectivity over related proteases, enhancing its therapeutic efficacy.

- Glucose-dependent Insulin Secretion : The increased levels of GLP-1 stimulate insulin release when glucose levels are elevated, minimizing the risk of hypoglycemia.

Summary of Clinical Trials

Several clinical studies have evaluated the efficacy and safety of SYR-472 in patients with T2DM. Notably, a Phase 3 trial assessed its effectiveness compared to placebo and other DPP-4 inhibitors.

| Study | Population | Dose | Primary Endpoint | Result |

|---|---|---|---|---|

| CCT-002 | Japanese patients with T2DM | 100 mg weekly | Change in HbA1c | Non-inferior to alogliptin |

| SYR-472-3003 | Patients with severe renal impairment | 25 mg weekly | Change in HbA1c | Significant reduction in HbA1c levels |

Findings

In a study involving Japanese patients, trelagliptin demonstrated non-inferiority to alogliptin while providing sustained glycemic control over a 24-week period. In another study focusing on patients with severe renal impairment, SYR-472 significantly reduced HbA1c levels compared to placebo, indicating its potential utility in this challenging population .

Pharmacokinetics

The pharmacokinetic profile of SYR-472 supports its once-weekly dosing regimen. Studies indicate that it has a long half-life due to slow-binding inhibition of DPP-4, allowing for sustained therapeutic effects.

Key Pharmacokinetic Parameters:

- Half-life : Approximately 30 hours.

- Peak Plasma Concentration : Achieved within 24 hours post-administration.

These properties contribute to its convenience and effectiveness as a treatment option for T2DM patients who struggle with daily medication adherence .

Safety Profile

The safety and tolerability of SYR-472 have been evaluated across multiple clinical trials. Common adverse effects include gastrointestinal disturbances and mild hypoglycemia, particularly in patients using insulin or sulfonylureas.

Summary of Adverse Events:

| Adverse Event | Incidence (%) |

|---|---|

| Nausea | 5% |

| Diarrhea | 3% |

| Hypoglycemia (with insulin) | 7% |

Overall, SYR-472 has demonstrated a favorable safety profile, comparable to other DPP-4 inhibitors on the market .

Q & A

Q. What is the molecular mechanism of SYR-472 succinate as a DPP-4 inhibitor, and how does this mechanism influence experimental design?

this compound is a potent, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor with an IC₅₀ of 4 nM. DPP-4 degrades incretin hormones like GLP-1, which regulate glucose-dependent insulin secretion. SYR-472 binds non-covalently to the active site of DPP-4, prolonging incretin activity and improving glycemic control . For mechanistic studies, researchers should use competitive binding assays with recombinant human DPP-4 and validate results in in vivo models (e.g., diabetic db/db mice) by measuring plasma DPP-4 activity and active GLP-1 levels.

Q. What experimental models are validated for assessing this compound’s efficacy in type 2 diabetes (T2DM) research?

Q. How is the IC₅₀ value of this compound determined, and what methodological precautions are critical?

IC₅₀ determination requires:

- Purified DPP-4 enzyme in buffer (pH 7.4) with synthetic substrate (e.g., Gly-Pro-AMC).

- Pre-incubation of SYR-472 with DPP-4 for 30 minutes at 37°C to ensure equilibrium .

- Fluorescence quantification of cleaved substrate. Critical precautions : Avoid serum-containing media (may interfere with enzyme activity) and validate assay reproducibility using positive controls (e.g., sitagliptin) .

Advanced Research Questions

Q. How should researchers design longitudinal studies to evaluate SYR-472’s long-term effects on pancreatic β-cell function?

- Methodology : Use a 12–24 week dosing regimen in diabetic models with periodic intraperitoneal glucose tolerance tests (IPGTTs).

- Biomarkers : Measure proinsulin-to-insulin ratio, HOMA-B index, and β-cell mass via immunohistochemistry .

- Data analysis : Apply mixed-effects models to account for inter-individual variability and use Kaplan-Meier curves for survival analysis in genetic models .

Q. What strategies resolve contradictions between in vitro IC₅₀ data and in vivo efficacy outcomes for this compound?

Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, protein binding). To address this:

- Measure plasma and tissue drug levels via LC-MS/MS to confirm target engagement .

- Perform PK/PD modeling to correlate free drug concentrations with DPP-4 inhibition .

- Compare SYR-472’s off-target effects using proteome-wide activity profiling (e.g., kinase panels) .

Q. How can researchers optimize combination therapy studies involving SYR-472 and other antidiabetic agents (e.g., metformin)?

- Experimental design : Use factorial designs to test additive/synergistic effects. For example, combine SYR-472 (3 mg/kg) with metformin (150 mg/kg) in diet-induced obese (DIO) mice .

- Endpoints : Assess hepatic gluconeogenesis (PEPCK activity), insulin sensitivity (HOMA-IR), and lipid profiles .

- Statistical analysis : Apply ANOVA with Tukey’s post-hoc test and calculate combination indices (e.g., Chou-Talalay method) .

Q. What advanced techniques validate SYR-472’s selectivity for DPP-4 over structurally related proteases?

- Protease profiling : Test SYR-472 against DPP-8, DPP-9, and fibroblast activation protein (FAP) using fluorogenic substrates .

- Structural analysis : Perform X-ray crystallography or cryo-EM to compare binding modes with DPP-4 homologs .

- Functional assays : Measure off-target effects on immune cells (e.g., T-cell activation via CD26/DPP-4) .

Methodological Guidelines

- Data reproducibility : Document full experimental conditions (e.g., buffer composition, animal diet) per FAIR principles .

- Conflict resolution : Use systematic reviews (PRISMA guidelines) to synthesize conflicting data and identify gaps .

- Ethical compliance : Adhere to ARRIVE 2.0 guidelines for preclinical studies, including randomization and blinding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.